molecular formula C7H6BrF3N2 B14168277 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine

2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine

Cat. No.: B14168277
M. Wt: 255.03 g/mol
InChI Key: GWDVDKPDZJCUNU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of an appropriate pyrazine precursor. One common method involves the reaction of 2-ethyl-5-(trifluoromethyl)pyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and time to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.

    Oxidation: Pyrazine N-oxides are the primary products.

    Reduction: The major product is 2-ethyl-5-(trifluoromethyl)pyrazine.

Scientific Research Applications

2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)pyrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)pyrazine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(2-Chloroethyl)-5-(trifluoromethyl)pyrazine: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.

Uniqueness

2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is unique due to the presence of both bromoethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

2-(2-bromoethyl)-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C7H6BrF3N2/c8-2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2

InChI Key

GWDVDKPDZJCUNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCBr

Origin of Product

United States

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